Nicorandil
Overview
Description
Nicorandil is a vasodilatory drug primarily used for the treatment of angina pectoris. It is a derivative of niacinamide and functions by inducing vasodilation of both arterioles and large coronary arteries. This compound is unique due to its dual mechanism of action, acting both as a nitrate and a potassium channel opener .
Mechanism of Action
Target of Action
Nicorandil is a small molecule drug that primarily targets ATP-sensitive potassium (KATP) channels . These channels play a crucial role in regulating various cellular processes, including the relaxation of vascular smooth muscle .
Mode of Action
This compound is a dual-action potassium channel opener that relaxes vascular smooth muscle through two main mechanisms . The first mechanism involves membrane hyperpolarization via increased transmembrane potassium conductance . The second mechanism involves an increase in the intracellular concentration of cyclic GMP (cGMP), which is achieved by stimulating guanylyl cyclase . This dual action allows this compound to dilate both normal and stenotic coronary arteries, reducing both ventricular preload and afterload .
Biochemical Pathways
This compound regulates the TLR4/SLC7A11 signaling pathway, which plays a significant role in the regulation of ferroptosis . Ferroptosis is a form of regulated cell death that is iron-dependent and characterized by the accumulation of lipid peroxides. By regulating this pathway, this compound can have a significant impact on cellular health and function .
Pharmacokinetics
This compound exhibits good bioavailability, with 75 to 80% of the drug being absorbed after oral administration . It is weakly bound to human plasma proteins (free fraction greater than 75%) and has a mean residence time close to 1.25 hours . The apparent distribution volume is about 1.4 liters/kg . These properties contribute to the drug’s efficacy and its impact on bioavailability.
Result of Action
The action of this compound results in the relaxation of coronary vascular smooth muscles . This relaxation increases coronary blood flow, which can be beneficial in conditions such as angina . Furthermore, this compound has been shown to dilate both normal and stenotic coronary arteries, reducing both ventricular preload and afterload .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s vasodilatory effects can be enhanced or reduced depending on the presence of other vasodilators . Additionally, the drug’s anti-anginal effects can be affected by the patient’s overall cardiovascular health . Therefore, it’s important to consider these factors when administering this compound.
Biochemical Analysis
Biochemical Properties
Nicorandil is a dual-action potassium channel opener that relaxes vascular smooth muscle through membrane hyperpolarization via increased transmembrane potassium conductance and increased intracellular concentration of cyclic GMP . It is shown to dilate normal and stenotic coronary arteries and reduces both ventricular preload and afterload .
Cellular Effects
This compound has been shown to inhibit both the cell death of cardiac tissue and the excessive cellular proliferation of renal tissue . It also increases the efflux of potassium ions from channels in vascular smooth muscle resulting in hyperpolarization of the cell membrane, and inhibition of calcium entry into the cell .
Molecular Mechanism
This compound mediates its therapeutic efficacy via two main mechanisms. It is an activator and opener of ATP-sensitive (ATP-dependent) potassium channels (KATP channels) that are composed of Kir6.x-type subunits and sulfonylurea receptor (SUR) subunits . It stimulates guanylate cyclase to increase formation of cyclic GMP (cGMP) . cGMP activates protein kinase G (PKG), which phosphorylates and inhibits GTPase RhoA and decreases Rho-kinase activity .
Temporal Effects in Laboratory Settings
This compound starts to work after about 1 hour, but it usually takes about 4 to 5 days for it to fully take effect . It is generally safe to take for a long time .
Dosage Effects in Animal Models
Several studies in various animal models of ischaemia-reperfusion-induced myocardial stunning or infarction indicate that this compound has cardioprotective effects .
Metabolic Pathways
The main biotransformation pathways of this compound are denitration, followed by subsequent nicotinamide metabolism . The main pharmacologically inactive denitrated metabolite 2-nicotinamidoethanol can be detected in the urine .
Transport and Distribution
This compound is weakly bound to human plasma proteins (free fraction greater than 75%) and its mean residence time is close to 1.25 hour . Both in animals and in humans, preliminary metabolic studies show that the main biotransformation pathways are denitration and then introduction into the nicotinamide metabolism .
Subcellular Localization
This compound has been found to inhibit the mitochondrial permeability transition
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicorandil can be synthesized through a multi-step process starting from nicotinic acid. The key steps involve the esterification of nicotinic acid to form nicotinic acid ethyl ester, followed by the reaction with ethylene diamine to produce nicotinamidoethyl ester. This intermediate is then nitrated to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving this compound in dimethylformamide (DMF) and stirring at elevated temperatures. The solution is then cooled, and dichloromethane is added to induce crystallization. The resulting solid is filtered, washed, and recrystallized to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Nicorandil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nicotinic acid derivatives.
Reduction: Reduction reactions can convert this compound back to its precursor compounds.
Substitution: this compound can participate in substitution reactions, particularly involving its nitrate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Nicotinic acid derivatives.
Reduction: Nicotinamidoethyl derivatives.
Substitution: Various substituted this compound compounds.
Scientific Research Applications
Nicorandil has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nitrate and potassium channel interactions.
Biology: Investigated for its effects on cellular potassium channels and nitric oxide pathways.
Medicine: Extensively studied for its cardioprotective effects, particularly in the treatment of angina and myocardial infarction.
Industry: Utilized in the development of new vasodilatory drugs and formulations
Comparison with Similar Compounds
Nitroglycerin: Another nitrate used for angina, but lacks potassium channel opening properties.
Isosorbide Mononitrate: A long-acting nitrate with similar vasodilatory effects but different pharmacokinetics.
Ranolazine: An anti-anginal drug with a different mechanism, focusing on sodium channel inhibition
Uniqueness of Nicorandil: this compound’s dual mechanism of action, combining nitrate-like vasodilation with potassium channel opening, makes it unique among anti-anginal drugs. This dual action provides both arterial and venous dilation, reducing both preload and afterload on the heart .
Properties
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl nitrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHIOVVIQHSOQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045692 | |
Record name | Nicorandil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Partly miscible | |
Record name | Nicorandil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09220 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Nicorandil mediates its therapeutic efficacy via two main mechanisms. Nicorandil is an activator and opener of ATP-sensitive (ATP-dependent) potassium channels (KATP channels) that are composed of Kir6.x-type subunits and sulfonylurea receptor (SUR) subunits. Nicorandil binding sites are located in the sulfonylurea receptor 2 (SUR2) in the ATP-sensitive potassium channel, which are regulatory subunits of the channel that exhibit an ATPase activitiy. There are 2 types of SUR2 subunits (2A/2B) that have identical nucleotide binding domains (NBD), where SUR2A is more predominantly expressed in skeletal and cardiac myocytes and SUR2B in smooth muscle cells. Nicorandil more potently activates SUR2B/Kir6.2 than SUR2A/Kir6.2 channels to cause hyperpolarization. ATP-NBD1 interaction influences the channel signalling by nicorandil, and the response of the channel to nicorandil is also facilitated and heightened by the interaction of ATP or ADP with NBD2. Potentiated activity of ATP-sensitive channels have cardioprotective role by limiting the duration of action potentials and preventing intraceullar calcium overload. This attenuates cellular injury by preserving cellular energetics and ultimately cell survival. KATP channel-dependent membrane hyperpolarization can also lead to vasodilation via reduction in Ca2+ influx through the voltage-gated Ca2+ channels and regulation of intracellular Ca2+ mobilization in smooth muscle cells. Nicorandil contain a nitrate moiety in its structure, making it a good dilator of vascular smooth muscle like other nitroglycerin esters. Direct relaxation of venous vascular system arises from NO-donor mediated stimulation of guanylyl cyclase and increased levels of intracellular cyclic GMP (cGMP). Elevated levels of cGMP contributes to the total relaxing effect of nicorandil at higher concentrations of the drug. | |
Record name | Nicorandil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09220 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
65141-46-0 | |
Record name | Nicorandil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65141-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicorandil [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065141460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicorandil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09220 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nicorandil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicorandil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICORANDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260456HAM0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
92-93 | |
Record name | Nicorandil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09220 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does nicorandil exert its vasodilatory effects?
A1: this compound acts via two main mechanisms:
- Opening ATP-sensitive potassium (KATP) channels: [, , ] this compound binds to and opens KATP channels located on vascular smooth muscle cells. [, , , ] This leads to membrane hyperpolarization, reducing calcium influx and subsequently causing vasodilation. [, , ]
- Nitric oxide (NO) donation: [, , , , ] this compound acts as an NO donor, leading to increased intracellular cyclic guanosine monophosphate (cGMP) levels. This activates protein kinase G, ultimately leading to vasodilation. [, ]
Q2: Does this compound affect both arteries and veins?
A2: Yes, research indicates that this compound causes relaxation in both arteries and veins, although the specific potassium channels involved might differ. [] For example, in human internal mammary artery grafts, this compound-induced relaxation appears to involve KATP and large-conductance calcium-activated potassium channels. [] In saphenous vein grafts, KATP channels and 4-aminopyridine-sensitive potassium channels seem to play a role. []
Q3: Does this compound directly influence intracellular calcium handling?
A3: Yes, studies using fura-2, a calcium indicator, have shown that this compound can directly reduce cytoplasmic calcium concentrations in canine coronary arterial smooth muscle cells. [] This effect is more pronounced at lower potassium chloride concentrations, suggesting an interplay with potassium channel activity. []
Q4: Beyond vasodilation, what other effects does this compound have?
A4: this compound has shown potential in various areas, including:
- Cardioprotection: Studies suggest this compound might protect the heart against ischemia-reperfusion injury, possibly through its effects on KATP channels, reducing oxidative stress, and modulating inflammation. [, , , ]
- Anti-apoptotic effects: Research indicates this compound might inhibit apoptosis in endothelial cells and cardiac fibroblasts, potentially involving mitochondrial KATP channels and the PI3K/Akt pathway. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C8H9N3O4, and its molecular weight is 211.17 g/mol.
Q6: How is this compound metabolized in the body?
A6: this compound undergoes extensive hepatic metabolism, primarily via denitration to its main metabolite, N-(2-hydroxyethyl)nicotinamide (SG-86). [] This metabolite is pharmacologically inactive. [] this compound and its metabolites are primarily eliminated in urine, with a small percentage excreted in feces. []
Q7: Are there differences in this compound metabolism across species?
A7: Yes, research indicates variations in the rate of this compound degradation in liver homogenates across species. The order of metabolic activity observed is: rat ≈ guinea pig > dog ≈ monkey > pig. [] Interestingly, this rate seems inversely related to the hypotensive effects of this compound in these species. []
Q8: Does the route of administration impact this compound's effects?
A8: Studies in rats show that this compound is rapidly absorbed and induces a hypotensive effect through various routes, including intravenous, portal vein, intrajejunal, intraperitoneal, and subcutaneous administration. [] Importantly, unlike typical nitrates like isosorbide dinitrate and nitroglycerin, this compound's hypotensive effect does not seem to be significantly affected by first-pass metabolism after portal vein administration. []
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